2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Description
This compound belongs to the cyclohepta[b]thiophene-3-carboxamide class, characterized by a seven-membered cycloheptane ring fused to a thiophene core and a carboxamide group at position 2. The unique structural features include:
- A 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido substituent at position 2, which introduces a sulfonamide-linked dihydroisoquinoline moiety.
Its structural complexity suggests possible applications in disrupting viral polymerase assembly or allosteric enzyme inhibition, akin to related derivatives .
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c27-24(30)23-21-8-2-1-3-9-22(21)34-26(23)28-25(31)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-4-5-7-19(17)16-29/h4-7,10-13H,1-3,8-9,14-16H2,(H2,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYQLQBVPDCOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is the Peroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism.
Mode of Action
The compound this compound interacts with its target by binding to the receptor’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
The interaction of this compound with the Peroxisome proliferator-activated receptor delta affects various biochemical pathways. These pathways are primarily involved in cellular differentiation, development, and metabolism.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to the regulation of cellular differentiation, development, and metabolism. The exact effects depend on the specific cellular context and the presence of other signaling molecules.
Biochemical Analysis
Biochemical Properties
This compound is known to interact with various enzymes and proteins. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3, a target of interest in both breast and prostate cancer. The interactions of this compound with these biomolecules are primarily driven by the presence of the dihydroisoquinoline and sulfonyl groups.
Cellular Effects
The effects of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its inhibitory action on AKR1C3 can affect the metabolism of steroid hormones and prostaglandins, thereby influencing cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Temporal Effects in Laboratory Settings
The temporal effects of This compound Given its potent inhibitory action on AKR1C3, it is likely that its effects on cellular function would be observable over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported in the literature. Given its potent inhibitory action on AKR1C3, it is plausible that different dosages would have varying effects on the enzyme’s activity and subsequently on cellular function.
Metabolic Pathways
The metabolic pathways involving This compound Its interaction with AKR1C3 suggests that it may be involved in the metabolism of steroid hormones and prostaglandins.
Transport and Distribution
Given its molecular structure and interactions with AKR1C3, it is likely that it may interact with various transporters or binding proteins.
Subcellular Localization
The subcellular localization of This compound Its interaction with AKR1C3, an enzyme found in the cytosol, suggests that it may be localized in the cytoplasm.
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic molecule with potential therapeutic applications due to its unique structural features. It contains a dihydroisoquinoline moiety linked to a sulfonamide and a tetrahydrocycloheptathiophene structure. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound's structure can be broken down into several key components:
- Dihydroisoquinoline Moiety : Known for its role in various biological activities including neuroprotective effects.
- Sulfonamide Group : Often associated with antibacterial and antitumor activities.
- Cycloheptathiophene Structure : Contributes to the compound's ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the aromatic groups may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission and has implications in treating Alzheimer's disease .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tubulin polymerization, a critical process in cancer cell division. It could potentially disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound:
-
Anticancer Studies :
- In vitro assays demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines (e.g., HepG2, A549) with IC50 values indicating potent activity .
- Mechanistic studies revealed that it induces cell cycle arrest at the G2/M phase and promotes apoptosis through upregulation of caspases .
- Neuroprotective Effects :
-
Anti-inflammatory Activity :
- Related compounds have been shown to influence pathways involved in inflammation and lipid metabolism. This suggests that our compound may also exhibit anti-inflammatory properties through modulation of nuclear receptors such as PPARδ.
Data Summary
| Property | Value/Description |
|---|---|
| IUPAC Name | This compound |
| Mechanism of Action | AChE inhibition; tubulin polymerization inhibition |
| Antiproliferative Activity | IC50 values in low micromolar range against various cancer cell lines |
| Potential Applications | Neurodegenerative diseases; cancer therapy |
Case Studies
- Case Study on Anticancer Activity :
- Neuroprotection Research :
Comparison with Similar Compounds
Key Observations :
- Pyridin-2-yl carboxamide groups (e.g., Compound 31) are common in HIV-1 RNase H inhibitors, suggesting the target compound may share similar binding mechanisms .
Pharmacological Activity
Key Insights :
- The target compound’s dihydroisoquinoline-sulfonamide group may improve binding to viral polymerases compared to chloro/methoxy-substituted analogs, though direct evidence is lacking .
- Pyridine-containing derivatives (e.g., Compound 31) show promise in HIV inhibition, suggesting structural tuning for target specificity .
Analysis :
- The target compound’s synthesis would likely follow methods from and (acyl chloride coupling), but the dihydroisoquinoline-sulfonamide group may require specialized sulfonylation steps.
- Lower yields in analogs (e.g., 16% for Compound 14) suggest steric hindrance or reactivity challenges with bulky substituents .
Research Implications and Gaps
- Structural Advantage: The dihydroisoquinoline-sulfonamide group could enhance pharmacokinetic properties (e.g., blood-brain barrier penetration) compared to smaller substituents .
- Unanswered Questions: No direct data on the target compound’s efficacy, toxicity, or exact synthetic route. Further studies should prioritize: Enzymatic assays for HIV-1 RNase H or influenza polymerase inhibition. Solubility and stability profiling.
This comparison underscores the importance of substituent-driven activity in cyclohepta[b]thiophene-3-carboxamide derivatives, positioning the target compound as a structurally unique candidate for antiviral development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
